6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one
Description
6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one is a bicyclic pyridine derivative characterized by a fused pyridinone system with multiple methyl substituents and a hydroxyl group. Its structural complexity arises from the conjugated enone system and the presence of electron-donating methyl groups, which influence its electronic properties and reactivity.
Properties
CAS No. |
64604-96-2 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
6-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)-2,4,5-trimethylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O2/c1-7-9(3)15(19)11(5)17-13(7)14-8(2)10(4)16(20)12(6)18-14/h19-20H,1-6H3 |
InChI Key |
KKTMNCJEUSHGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1O)C)C2=NC(=C(C(=C2C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then methylated at the 3,3’,4,4’,6,6’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Hydroxylation: The methylated bipyridine is then subjected to hydroxylation at the 5,5’ positions using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted bipyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol exerts its effects involves its ability to chelate metal ions, thereby influencing various biochemical pathways. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. Additionally, its interaction with molecular targets such as enzymes and receptors can modulate cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Steric Hindrance: The bicyclic system and multiple methyl groups in the target compound may reduce solubility compared to pyrimidinones with polar substituents (e.g., trifluoromethyl in ).
- Biological Relevance: While 6-amino-2,4,5-trimethylpyridin-3-ol exhibits antioxidant activity, the target compound’s fused structure may confer distinct interactions with biological targets, such as kinase or protease inhibition, though direct evidence is lacking .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility relative to methyl-dominated analogs (e.g., 7,9-dimethylpyrimido derivatives ).
- Stability: The conjugated enone system could increase susceptibility to photodegradation compared to saturated pyrimidinones (e.g., tetrahydropyrimidinones in ).
Biological Activity
The compound 6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
- CAS Number : 653566-98-4
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle (G1 phase arrest) .
Antioxidant Activity
The compound has shown significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in its structure, which enhance its electron-donating ability .
Enzyme Inhibition
In enzyme assays, this compound has been identified as an inhibitor of several key enzymes involved in cancer progression:
- Acetylcholinesterase (AChE) : Inhibition may contribute to neuroprotective effects.
- Butyrylcholinesterase (BuChE) : Its dual inhibition suggests potential applications in Alzheimer's disease therapy .
Study 1: Cytotoxicity in Cancer Models
A study evaluated the cytotoxic effects of the compound on FaDu cells. The results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Study 2: Antioxidant Efficacy
In a model of oxidative stress induced by hydrogen peroxide, cells treated with the compound showed a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls. The compound's ability to restore glutathione levels further supports its role as an antioxidant .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 653566-98-4 |
| Anticancer IC50 | ~15 µM |
| AChE Inhibition (%) | 75% at 10 µM |
| BuChE Inhibition (%) | 60% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
